Bienvenue dans la boutique en ligne BenchChem!

N-Desmethyl Dapoxetine HCl

Serotonin transporter inhibition SSRI pharmacology Metabolite activity profiling

N-Desmethyl Dapoxetine Hydrochloride (CAS 157166-71-7), chemically (S)-N-Methyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine hydrochloride, is the primary pharmacologically active N-demethylated metabolite of the selective serotonin reuptake inhibitor (SSRI) dapoxetine. It is supplied as a fully characterized reference standard compliant with regulatory guidelines, intended for analytical method development, method validation (AMV), quality control (QC) applications for Abbreviated New Drug Applications (ANDA), and commercial production of dapoxetine.

Molecular Formula C20H22ClNO
Molecular Weight 327.86
CAS No. 157166-71-7
Cat. No. B601934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Desmethyl Dapoxetine HCl
CAS157166-71-7
Molecular FormulaC20H22ClNO
Molecular Weight327.86
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Desmethyl Dapoxetine HCl (CAS 157166-71-7): Identity, Pharmacological Class & Procurement-Relevant Baseline


N-Desmethyl Dapoxetine Hydrochloride (CAS 157166-71-7), chemically (S)-N-Methyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine hydrochloride, is the primary pharmacologically active N-demethylated metabolite of the selective serotonin reuptake inhibitor (SSRI) dapoxetine [1]. It is supplied as a fully characterized reference standard compliant with regulatory guidelines, intended for analytical method development, method validation (AMV), quality control (QC) applications for Abbreviated New Drug Applications (ANDA), and commercial production of dapoxetine [2]. Unlike the parent drug dapoxetine—marketed as Priligy for on-demand treatment of premature ejaculation—this metabolite retains equipotent SERT inhibition but exhibits distinct pharmacokinetic and protein-binding properties that make it indispensable as a stand-alone analytical tool.

N-Desmethyl Dapoxetine HCl: Why Generic Substitution with In-Class Compounds Is Scientifically Invalid


Selecting a 'generic' N-desmethyl dapoxetine reference standard or substituting it with the parent drug dapoxetine, the racemic mixture, or the inactive N-oxide metabolite introduces irreproducible analytical error. Quantitative clinical data demonstrate that desmethyl dapoxetine constitutes less than 3% of total circulating dapoxetine-related material following oral administration [1], yet retains SERT inhibitory potency equal to or marginally greater than the parent [2]. Its human plasma protein binding (98.5%) is measurably lower than that of dapoxetine (>99%), and its systemic exposure (Cmax ~14.2 ng/mL vs. ~437 ng/mL for dapoxetine) differs by approximately 30-fold [3]. These distinct physicochemical and pharmacokinetic properties produce unique chromatographic retention times and mass spectrometric fragmentation patterns that are not interchangeable with any other dapoxetine-related substance [1]. Furthermore, CYP2D6 genetic polymorphism introduces up to 80% variability in metabolic clearance of the demethylation pathway [4], meaning that a laboratory relying on an incorrect reference standard will fail to meet ANDA regulatory submission requirements for impurity profiling and bioequivalence studies.

N-Desmethyl Dapoxetine HCl: Quantitative Differentiation Evidence Against Closest Analogs


SERT Inhibition Potency: Head-to-Head IC50 Comparison of Dapoxetine Metabolites

N-Desmethyl Dapoxetine (desmethyldapoxetine) demonstrates SERT inhibition potency that is equivalent to or marginally greater than the parent drug dapoxetine, and dramatically greater than the other major circulating metabolite dapoxetine-N-oxide. In the same standardized in vitro SERT inhibition assay, desmethyldapoxetine exhibits an IC50 of <1.0 nM, compared with dapoxetine IC50 = 1.12 nM, didesmethyldapoxetine IC50 = 2.0 nM, and dapoxetine-N-oxide IC50 = 282 nM [1]. This represents a >282-fold potency advantage over the N-oxide metabolite and confirms that N-demethylation preserves full pharmacological activity at the target.

Serotonin transporter inhibition SSRI pharmacology Metabolite activity profiling

Human Plasma Protein Binding: Differential Free Fraction vs. Dapoxetine

N-Desmethyl Dapoxetine exhibits measurably lower human plasma protein binding (98.5%) compared with the parent drug dapoxetine (>99%) [1]. Although the absolute difference is small (0.5 percentage points), this translates to a free (unbound) fraction that is approximately 1.5-fold higher for the metabolite (1.5% free vs. <1% free), which has direct consequences for in vitro-in vivo extrapolation and bioanalytical recovery calculations.

Plasma protein binding Pharmacokinetics Free drug hypothesis

Systemic Exposure: Cmax and AUC of N-Desmethyl Dapoxetine vs. Parent Drug in Human PK Studies

In a clinical pharmacokinetic study of healthy male subjects receiving 30 mg dapoxetine, the maximal plasma concentration (Cmax) of desmethyl dapoxetine was 14.21 ± 7.05 ng/mL, compared with 436.70 ± 142.96 ng/mL for the parent drug [1]. The AUClast for the metabolite was 193.19 ± 126.30 h·ng/mL versus 2,100.23 ± 1,061.55 h·ng/mL for dapoxetine. The metabolic ratio (AUClast metabolite / AUClast parent) was 0.095 ± 0.053, confirming that desmethyl dapoxetine systemic exposure is approximately 9.5% of the parent drug [1]. This is consistent with the <3% of circulating material estimate reported elsewhere [2].

Pharmacokinetics Metabolite exposure Bioequivalence

CYP2D6 Genotype-Dependent Variability in N-Desmethyl Dapoxetine Formation Clearance

The formation of N-desmethyl dapoxetine via the dapoxetine demethylation pathway is catalyzed primarily by CYP2D6 and is profoundly influenced by genetic polymorphism. Across 22 novel CYP2D6 variants expressed in vitro, the relative intrinsic clearance (Vmax/Km) for desmethyldapoxetine formation ranged from 20.44% to 97.70% of wild-type CYP2D6*1 activity [1]. Only two variants (2D6*89 and E215K) retained near-normal clearance (92.81% and 97.70%, respectively), while the remaining 20 variants exhibited clearance reductions of 9.1% to 79.6% [1]. This demonstrates that the metabolite-to-parent exposure ratio is highly variable across human populations.

Pharmacogenomics CYP2D6 polymorphism Metabolite formation clearance

Chromatographic and Mass Spectrometric Differentiation from Dapoxetine and Other Metabolites

In a validated UPLC-MS/MS method for simultaneous determination of dapoxetine and its two major metabolites, desmethyldapoxetine (N-desmethyl dapoxetine) was chromatographically resolved from both dapoxetine and dapoxetine-N-oxide using an Acquity UPLC BEH C18 column with gradient elution [1]. The MRM transition for desmethyldapoxetine is m/z 292.2 → 261.2, distinct from dapoxetine (m/z 306.3 → 261.2) and dapoxetine-N-oxide (m/z 322.2 → 261.2) [1]. The calibration range for desmethyldapoxetine was 0.1–5.0 ng/mL, compared with 1.0–200 ng/mL for dapoxetine and 0.5–100 ng/mL for dapoxetine-N-oxide, reflecting its substantially lower systemic abundance [1].

Analytical method development UPLC-MS/MS Chromatographic resolution

Stereochemical Identity: (S)-Enantiomer vs. Racemic and (R)-Enantiomer in Regulatory Contexts

N-Desmethyl Dapoxetine HCl (CAS 157166-71-7) is the single (S)-enantiomer hydrochloride salt, differentiated from rac N-Demethyl Dapoxetine (CAS 119357-18-5) and (R)-N-Demethyl Dapoxetine (CAS 1202160-36-8) [1]. The (S)-enantiomer is the pharmacologically active form generated by stereospecific N-demethylation of dapoxetine (which is itself the (S)-enantiomer) [1]. In human circulation, the R-enantiomer of NDD constitutes approximately 60% of total NDD due to stereoselective CYP2D6/CYP3A4 catalysis, but the (S)-enantiomer is the only form directly descending from active dapoxetine . Suppliers of the (S)-enantiomer HCl salt (CAS 157166-71-7) provide materials capable of traceability against USP or EP pharmacopeial standards, which is not uniformly available for the racemic or R-enantiomer forms [2].

Chiral purity Reference standards ANDA regulatory compliance

N-Desmethyl Dapoxetine HCl: High-Value Application Scenarios for Scientific Procurement


ANDA Bioequivalence Study Support: Impurity Profiling and Metabolite Quantification

N-Desmethyl Dapoxetine HCl serves as the definitive reference standard for quantifying the active N-demethyl metabolite in human plasma during dapoxetine bioequivalence studies. With a validated UPLC-MS/MS calibration range of 0.1–5.0 ng/mL and a distinct MRM transition (m/z 292.2→261.2), it enables accurate quantification at the low systemic exposures observed clinically (Cmax ~14 ng/mL) [1][2]. Its use is explicitly recommended for ANDA submissions requiring demonstration of metabolite profile equivalence between test and reference dapoxetine products.

CYP2D6 Pharmacogenomic Screening Assay Development

The profound CYP2D6 genotype-dependent variability in desmethyl dapoxetine formation clearance (ranging from 20.44% to 97.70% of wild-type activity) positions N-desmethyl dapoxetine as a critical analytical probe for CYP2D6 phenotyping assays [3]. Laboratories developing in vitro CYP2D6 activity screening panels require this compound as a quantified metabolite standard to calibrate LC-MS/MS-based detection methods for dapoxetine demethylation assays.

Pharmacopeial Reference Standard and Pharmaceutical QC Lot Release Testing

N-Desmethyl Dapoxetine HCl (CAS 157166-71-7) is supplied as an ISO 17034-certified reference standard with full characterization data (NMR, MS, HPLC, IR, UV) and optional pharmacopeial traceability against USP or EP monographs [4][5]. It is routinely used for dapoxetine active pharmaceutical ingredient (API) impurity profiling, ensuring that commercial dapoxetine production batches meet regulatory limits for the N-desmethyl impurity as specified in drug master files and pharmacopeial monographs.

Clinical Drug-Drug Interaction (DDI) and Herb-Drug Interaction Studies

N-Desmethyl Dapoxetine is employed as a quantitative metabolite analyte in preclinical and clinical DDI studies evaluating modulators of CYP2D6 and CYP3A4 activity. Co-administration of evodiamine with dapoxetine in rats significantly decreased both t1/2 and AUC(0-∞) of desmethyl dapoxetine, demonstrating that the metabolite's pharmacokinetic profile serves as a sensitive biomarker for CYP-mediated metabolic inhibition [6]. Procurement of the pure reference standard enables reproducible quantification of this metabolite in DDI study plasma samples.

Quote Request

Request a Quote for N-Desmethyl Dapoxetine HCl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.